N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide is a complex organic compound that features a tetrazole ring, a phenyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Isonicotinamide Moiety: The isonicotinamide group is typically introduced via an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The phenyl and isonicotinamide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of an isonicotinamide.
N-(4-(1H-tetrazol-1-yl)phenyl)-2-methoxyisonicotinamide: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(cyclopropylmethoxy)isonicotinamide is unique due to the presence of the cyclopropylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and binding properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-[4-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c24-17(13-7-8-18-16(9-13)25-10-12-1-2-12)20-14-3-5-15(6-4-14)23-11-19-21-22-23/h3-9,11-12H,1-2,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHBROZPGJNOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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